molecular formula C23H25N5 B2422268 N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900897-67-8

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2422268
CAS No.: 900897-67-8
M. Wt: 371.488
InChI Key: SHQXSYPJZLOJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure containing both pyrazole and pyrimidine rings

Properties

IUPAC Name

N',N'-dimethyl-N-(2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-17-22(19-12-8-5-9-13-19)23-25-20(18-10-6-4-7-11-18)16-21(28(23)26-17)24-14-15-27(2)3/h4-13,16,24H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQXSYPJZLOJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H25N5
  • Molecular Weight : 385.48 g/mol
  • CAS Number : 900897-67-8

The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its biological activity. The presence of the dimethylaminoethyl group enhances its pharmacological potential by improving solubility and bioavailability.

Anticancer Activity

Research indicates that N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines.

Case Study :
A study evaluated the compound's effect on human lung carcinoma A549 and breast cancer MCF-7 cells. The results showed:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This activity could be beneficial in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Properties

Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL, suggesting that this compound may also possess antimicrobial properties .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against A549 and MCF-7 cells
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines
AntimicrobialMIC ~ 256 µg/mL against E. coli and S. aureus

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it might inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. This structure allows for versatile modifications and applications in different fields .

Biological Activity

N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, making them promising candidates for treating tuberculosis caused by Mycobacterium tuberculosis (M.tb) . The compound's activity is attributed to its ability to disrupt ATP synthesis in bacterial cells, leading to growth inhibition.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenyl and pyrimidine rings significantly influence the biological activity of these compounds. For instance, the presence of specific substituents on the 3 and 5 positions of the phenyl rings has been linked to enhanced inhibitory effects against M.tb. Notably, compounds with a 3-(4-fluoro)phenyl group demonstrated improved potency .

Table 1: Summary of SAR Findings

CompoundSubstituentIC50 (µM)Activity
114-Fluoro0.47High
124-Methoxy0.09Moderate
13None>32Low

Biological Activity Studies

Recent studies have shown that certain derivatives of this compound exhibit significant anti-tubercular activity in vitro. For example, compounds were tested against various strains of M.tb and demonstrated promising results in inhibiting bacterial growth .

Case Study: In Vivo Efficacy

In an acute mouse model of tuberculosis, selected pyrazolo[1,5-a]pyrimidine derivatives exhibited significant efficacy in reducing bacterial load compared to control groups. The study highlighted that these compounds not only inhibited M.tb in culture but also showed favorable pharmacokinetic profiles .

Cytotoxicity and Selectivity

While assessing the therapeutic potential of this compound, it is crucial to evaluate its cytotoxicity against mammalian cells. Research indicates that some derivatives maintain low cytotoxicity while exhibiting antimicrobial properties .

Table 2: Cytotoxicity Results

CompoundCell Line TestedIC50 (µM)Selectivity Index
11HepG2>100>200
12A5495010
13HCT116>100>200

Q & A

Q. What are the established synthetic routes for N-[2-(dimethylamino)ethyl]-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones. A key step is the introduction of the N-[2-(dimethylamino)ethyl] group through nucleophilic substitution or reductive amination. For example, the dimethylaminoethylamine moiety can be attached under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃. Reaction optimization often focuses on controlling temperature (70–100°C) and stoichiometric ratios to achieve yields of 50–70% .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

  • 1H/13C NMR : Assigns protons and carbons in the pyrazolo[1,5-a]pyrimidine core, dimethylaminoethyl side chain, and phenyl substituents. Key signals include aromatic protons (δ 7.2–8.1 ppm) and dimethylamino N–CH3 groups (δ 2.2–2.5 ppm).
  • IR Spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) in the heterocyclic core.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₄H₂₈N₆) with <2 ppm error .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight kinase inhibition, particularly targeting cyclin-dependent kinases (CDKs). For example, IC₅₀ values of 0.1–1 μM against CDK9 have been observed in enzymatic assays, linked to apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer). The dimethylaminoethyl group enhances solubility and membrane permeability, critical for cellular uptake .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scaled-up production in academic labs?

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce byproducts.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to improve safety and ease of purification.
  • Chromatography : Use flash chromatography with gradients (e.g., 5–20% MeOH in DCM) to resolve closely eluting impurities.
  • Yield Tracking : Compare batch-to-batch yields using HPLC (C18 columns, acetonitrile/water mobile phase) to identify variability sources .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
  • Cell Line Authentication : Confirm cell line identity via STR profiling to rule out cross-contamination.
  • Statistical Modeling : Apply ANOVA to compare IC₅₀ values under different conditions (e.g., serum concentration, incubation time). For example, IC₅₀ shifts from 0.5 μM (24h) to 1.2 μM (48h) may reflect compensatory pathway activation .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

  • Core Modifications : Replace the pyrazolo[1,5-a]pyrimidine with triazolo[1,5-a]pyrimidine (see ) to assess heterocycle rigidity.
  • Side-Chain Variations : Substitute the dimethylaminoethyl group with piperazine or morpholine moieties to study steric/electronic effects on kinase binding.
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., CF₃) at the 3-phenyl position to enhance target affinity .

Q. What computational methods predict binding modes of this compound with CDK9?

  • Molecular Docking : Use AutoDock Vina with CDK9 crystal structures (PDB: 4BCF) to identify key interactions (e.g., hydrogen bonds with Cys106).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-CDK9 complex. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA).
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) to guide analog design .

Q. What pharmacokinetic challenges arise with this compound, and how can they be mitigated?

  • Low Bioavailability : Improve solubility via salt formation (e.g., HCl salt of the dimethylamino group) or nanoformulation.
  • Metabolic Stability : Test microsomal stability (human liver microsomes) to identify vulnerable sites (e.g., oxidative N-demethylation). Introduce fluorine atoms to block metabolism .

Tables for Key Data

Q. Table 1: Synthetic Yields Under Varied Conditions

Reaction Temperature (°C)CatalystSolventYield (%)Purity (HPLC %)
70K₂CO₃DMF5295
90Pd(OAc)₂EtOH/H₂O6898
100NoneDCM4590

Q. Table 2: Biological Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Target KinaseApoptosis Induction (Fold vs. Control)
MCF-7 (Breast)0.7CDK93.5x
A549 (Lung)1.2CDK22.8x
HeLa (Cervical)0.9CDK94.1x

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.